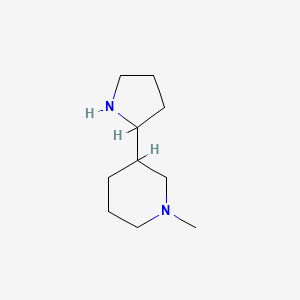![molecular formula C19H20FN5O2 B3005012 N-cyclohexyl-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 841211-28-7](/img/structure/B3005012.png)
N-cyclohexyl-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which are structurally related to the compound of interest, involves intramolecular cyclization and subsequent reactions to yield various heterocyclic compounds. For instance, the intramolecular cyclization of N-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl) acetamide in ethanol with piperidine leads to the formation of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Further reactions, such as N-allylation and N-propargyl alkylation, followed by condensation with arylnitrile oxides, produce isoxazolines and isoxazoles . Similarly, the synthesis of related compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involves a variety of cyclization and attack reactions, leading to a diverse set of heterocyclic compounds with potential antitumor activities .
Molecular Structure Analysis
The molecular structure of compounds within the pyrazolo[3,4-d]pyrimidin-4(5H)-one family is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The N-substitution on the pyrazolo[3,4-d]pyrimidin-4(5H)-one core can significantly alter the chemical properties and reactivity of these compounds. The structural analysis is typically performed using NMR techniques, which provide detailed information about the chemical environment of the atoms within the molecule .
Chemical Reactions Analysis
The chemical reactivity of the pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives is influenced by the substituents on the nitrogen atoms and the presence of reactive functional groups. These compounds can undergo various chemical reactions, including cycloadditions, Suzuki-Miyaura cross-coupling, and reactions with arylnitrile oxides to form isoxazolines and isoxazoles . The choice of reagents and reaction conditions can lead to regioselective outcomes, as seen in the synthesis of N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, a zaleplon regioisomer .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure and the nature of their substituents. The compounds exhibit a range of spectral characteristics, including IR, UV, and MS, which are indicative of their functional groups and molecular framework. The antitumor evaluation of some derivatives has shown high inhibitory effects against various human cancer cell lines, suggesting that the physical and chemical properties of these compounds contribute to their biological activity .
科学的研究の応用
Antitumor Activity
N-cyclohexyl-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide and related pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antitumor activity. One study synthesized a series of derivatives and tested them against the human breast adenocarcinoma cell line MCF7. Some of these derivatives exhibited mild to moderate antitumor activity, indicating potential applications in cancer research (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial Activity
Another application of these compounds lies in their antimicrobial properties. A study explored the synthesis of new heterocycles incorporating the pyrazolo[3,4-d]pyrimidine moiety and evaluated their antimicrobial activity. The study reported that representative compounds of these synthesized products exhibited antimicrobial properties, which could be beneficial for developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Synthesis and Characterization
The compound and its derivatives have been extensively synthesized and characterized in various studies. For instance, one research explored the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. The study provided insights into the chemical structure and properties of these compounds, which is essential for their potential application in various fields of research (Rahmouni et al., 2014).
Neuroinflammation Imaging
A notable application of pyrazolo[1,5-a]pyrimidines, a related class, is in neuroinflammation imaging. A study synthesized novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These compounds were evaluated for their potential in positron emission tomography (PET) imaging of neuroinflammation (Damont et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-cyclohexyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c20-13-6-8-15(9-7-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-4-2-1-3-5-14/h6-10,12,14H,1-5,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDHKZSKTDCMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8,10-Trimethyl-4-(4-(o-tolyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3004929.png)
![2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3004933.png)
![1-(3,4-Dimethoxyphenethyl)-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3004934.png)
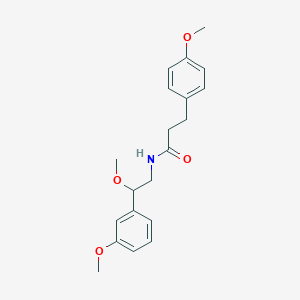
![[1-[(3,4-Difluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3004938.png)

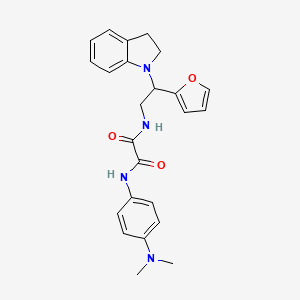
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B3004944.png)
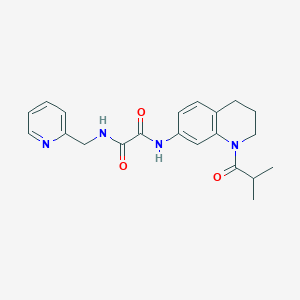
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B3004946.png)
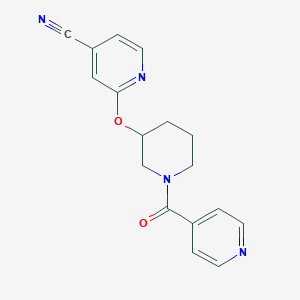
![N-(5-Chloropyridin-2-yl)-2-[[4-[ethanimidoyl(methyl)amino]benzoyl]amino]-5-methylbenzamide;hydrochloride](/img/structure/B3004949.png)
![5,5-dimethyl-3-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one](/img/structure/B3004951.png)
